

# Long-Acting Injectable Antiandrogens: A Comparative Analysis of Abiraterone Decanoate and GnRH Analogues

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For Researchers, Scientists, and Drug Development Professionals

The landscape of androgen deprivation therapy (ADT) for prostate cancer is evolving with the development of novel long-acting injectable formulations. This guide provides a comparative overview of **Abiraterone Decanoate**, a promising CYP17 lyase inhibitor in clinical development, and established gonadotropin-releasing hormone (GnRH) analogues.

#### **Executive Summary**

Abiraterone Decanoate is a long-acting intramuscular prodrug of abiraterone, offering a novel mechanism of action among injectable antiandrogens by directly inhibiting testosterone synthesis.[1][2] Currently in Phase 1/2a clinical trials, it has demonstrated potent and durable testosterone suppression.[3][4][5] This positions it as a potential alternative to GnRH agonists and antagonists, which modulate testosterone production at the pituitary level. This guide synthesizes available preclinical and clinical data for Abiraterone Decanoate and compares it with the established long-acting injectable GnRH analogues: leuprolide acetate (Lupron Depot®, Eligard®), triptorelin (Trelstar®), and goserelin (Zoladex®).

#### **Mechanism of Action**

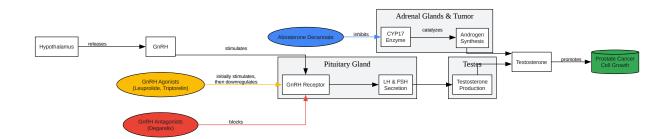
**Abiraterone Decanoate**: As a prodrug of abiraterone, it inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[2]



[6][7] Notably, **Abiraterone Decanoate** appears to preferentially inhibit CYP17 lyase over CYP17 hydroxylase, which may lead to minimal increases in mineralocorticoids and decreases in glucocorticoids.[3][4]

GnRH Agonists (Leuprolide, Triptorelin, Goserelin): These agents initially stimulate the GnRH receptors in the pituitary gland, causing a temporary surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone ("tumor flare").[8][9] Continuous stimulation, however, leads to downregulation and desensitization of the GnRH receptors, ultimately suppressing LH and FSH secretion and, consequently, testicular testosterone production.[8][10]

GnRH Antagonists (Degarelix): These drugs competitively bind to GnRH receptors in the pituitary gland, immediately suppressing LH and FSH secretion without an initial surge in testosterone.[9][11][12][13]



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**Figure 1:** Signaling pathways of different antiandrogens.

#### **Comparative Performance Data**

Direct head-to-head clinical trial data comparing **Abiraterone Decanoate** with other long-acting injectable antiandrogens is not yet available. The following tables summarize the available data



from separate studies.

Table 1: Efficacy of Abiraterone Decanoate (Phase 1/2a

Study)

Dose Level	Testosterone Reduction	PSA Reduction (≥50%)
≥720 mg	90% reduction in 13 of 16 patients[3]	Observed in 15 of 16 patients[3]
≥720 mg	90% reduction or values ≤ 1ng/dL in 9 of 11 patients at day 28[5]	PSA50 responses observed in 8 of 10 patients[5]

PRL-02 is administered every 84 days (1 cycle).[3][4]

**Table 2: Efficacy of GnRH Agonists** 

Drug	Active Ingredient	Testosterone Suppression
Trelstar®	Triptorelin	93.2% of men achieved testosterone levels < 10 ng/dL[14]
Lupron Depot®	Leuprolide Acetate	86.4% of men achieved testosterone levels < 10 ng/dL[14]

Data from a comparative study. The goal of treatment is typically a testosterone level below 50 ng/dL.[14]

## **Table 3: Formulation and Dosing**



Drug	Active Ingredient	Formulation	Dosing Frequency
Abiraterone Decanoate	Abiraterone Decanoate	Intramuscular depot injection[3][4]	Every 12 weeks (84 days)[3][4]
Lupron Depot®	Leuprolide Acetate	Intramuscular injection[14]	Every 4, 12, 16, or 24 weeks[10][14]
Trelstar®	Triptorelin	Intramuscular injection[14]	Every 4, 12, or 24 weeks[10][14]
Eligard®	Leuprolide Acetate	Subcutaneous injection[15]	Every 1, 3, 4, or 6 months[15]
Zoladex®	Goserelin	Subcutaneous implant[8]	Every 4 or 12 weeks[8]

# **Experimental Protocols**

# Abiraterone Decanoate (PRL-02) Phase 1/2a Clinical Trial (NCT04729114)

- Study Design: The Phase 1 portion was a standard 3+3 dose-escalation design to determine the recommended Phase 2 dose.[3][4] The Phase 2a portion is an A'Hern single-stage design.[4]
- Participants: Patients with advanced prostate cancer (metastatic castration-resistant or metastatic castration-sensitive).[3][5]
- Intervention: Intramuscular injection of PRL-02 every 84 days across various dose cohorts (180, 360, 720, 1260, 1800mg).[3][4]
- Primary Endpoints (Phase 2a):
  - Group 1A (mCSPC, high-volume): Undetectable PSA (≤0.2ng/mL) at 8 months.[4]
  - Group 1B (mCSPC, low-volume): Undetectable PSA (≤0.2ng/mL) at any time.[4]

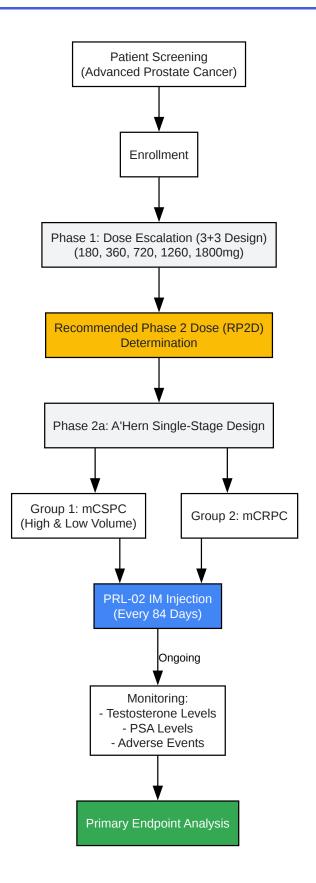






- Group 2 (mCRPC): PSA decline of ≥50% from baseline (PSA50) confirmed by a second consecutive PSA at least 3 weeks later.[4]
- Methodology for Testosterone and PSA Measurement: Blood samples were collected at specified time points. Drug and androgen concentrations were determined by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[16]





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Figure 2: Abiraterone Decanoate Phase 1/2a trial workflow.



#### **Preclinical Study in Intact Male Rats**

- Objective: To evaluate the systemic exposures and activity of a single intramuscular dose of PRL-02 compared to daily oral abiraterone acetate (AA).[16]
- Animals: Sexually mature male rats.[16]
- Intervention: A single IM dose of PRL-02 (90 mg/kg), daily oral AA (90 mg/kg), or vehicle.[16]
- Sample Collection: Biological samples were collected on Day 7 and Day 14 post-dosing.[16]
- Analysis: Drug and androgen concentrations were determined by LC-MS/MS. Testicular CYP17 hydroxylase activity was measured ex vivo on Day 14.[16]

#### **Safety and Tolerability**

**Abiraterone Decanoate**: In the Phase 1/2a study, PRL-02 was reported to be very well tolerated.[3] Minimal and transient changes in 'upstream' steroids (e.g., progesterone) were observed at doses of 1260 mg and lower.[3][4] Grade 3 adverse events related to PRL-02 included hip and shoulder pain, while Grade 2 events included fatigue, decreased appetite, insomnia, and hot flush.[5] Symptoms of mineralocorticoid excess were not reported.[5]

GnRH Agonists (Leuprolide, Triptorelin): Common side effects include hot flashes, injection site reactions, fatigue, and loss of libido.[17][18][19] An initial testosterone surge can cause a "tumor flare," potentially worsening symptoms, which can be managed with a short course of an oral antiandrogen.[8][9]

GnRH Antagonists (Degarelix): The most common side effects are injection site reactions. Unlike GnRH agonists, they do not cause a testosterone surge.[11][13]

#### Conclusion

Abiraterone Decanoate presents a promising new approach to long-acting androgen deprivation therapy. Its distinct mechanism of action, directly inhibiting androgen synthesis with potential for a favorable side effect profile, differentiates it from the established GnRH analogues. While current data is limited to early-phase clinical trials, the observed potent and durable testosterone suppression warrants further investigation. Head-to-head comparative trials will be necessary to fully elucidate the relative efficacy and safety of Abiraterone



**Decanoate** against other long-acting injectable antiandrogens and to determine its ultimate place in the management of advanced prostate cancer. Researchers and drug development professionals should closely monitor the progress of ongoing and future clinical studies of this novel agent.

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